(3-Chloropropyl)sulfamoyl Chloride
Overview
Description
Scientific Research Applications
(3-Chloropropyl)sulfamoyl Chloride is used in various scientific research applications:
Mechanism of Action
Target of Action
It is known that the compound is capable of acylation and possesses a 2-chloro-ethyl fragment (ch2ch2cl), which can be subjected to nucleophilic substitution . This suggests that it may interact with a variety of biological targets, particularly those with nucleophilic groups.
Mode of Action
(3-Chloropropyl)sulfamoyl Chloride is a bifunctional reagent. It can undergo acylation reactions, and its 2-chloro-ethyl fragment can be subjected to nucleophilic substitution . This allows it to form a variety of (hetero)cyclic compounds, suggesting a versatile mode of action depending on the specific biological context .
Pharmacokinetics
Its molecular weight of 19206 g/mol suggests that it may have favorable absorption and distribution characteristics.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloropropyl)sulfamoyl Chloride typically involves the reaction of 3-chloropropylamine hydrochloride with sulfuryl chloride in acetonitrile. The reaction is carried out under cooling conditions using an ice bath and then stirred overnight at 85°C .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (3-Chloropropyl)sulfamoyl Chloride undergoes various chemical reactions, including substitution reactions. It can react with nucleophiles to form different derivatives .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation and Reduction Reactions: While less common, this compound can undergo oxidation and reduction under specific conditions.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine can produce a sulfonamide derivative .
Comparison with Similar Compounds
- (3-Chloropropyl)sulfonyl Chloride
- (3-Chloropropyl)thiochloride
- (3-Chloropropyl)phosphoryl Chloride
Uniqueness: (3-Chloropropyl)sulfamoyl Chloride is unique due to its specific antiviral properties and its ability to inhibit the polymerase activity of the NS5B protein . This sets it apart from other similar compounds that may not have the same level of efficacy in inhibiting viral replication .
Properties
IUPAC Name |
N-(3-chloropropyl)sulfamoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Cl2NO2S/c4-2-1-3-6-9(5,7)8/h6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFWTKBRRTYVHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNS(=O)(=O)Cl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717319 | |
Record name | (3-Chloropropyl)sulfamyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42065-72-5 | |
Record name | (3-Chloropropyl)sulfamyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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